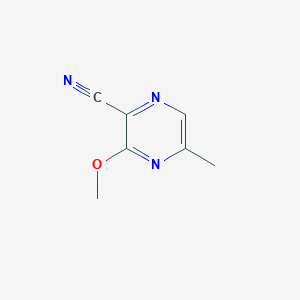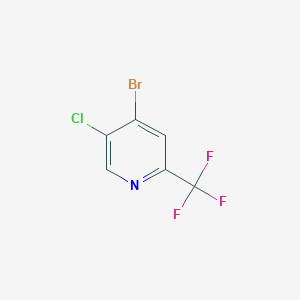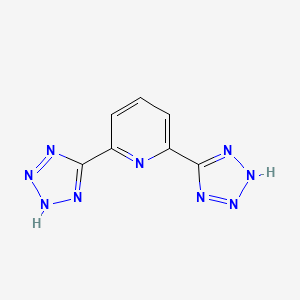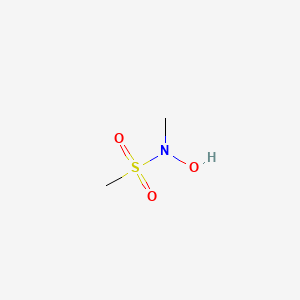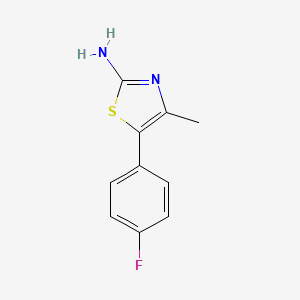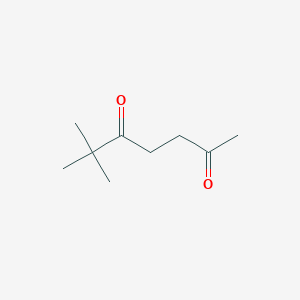
6,6-Dimethyl-2,5-heptanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-2,5-heptanedione is an organic compound with the molecular formula C9H16O2 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2,5-heptanedione typically involves the reaction of 5-nitroheptan-2-one with methanolic sodium methoxide, followed by ozonolysis. The reaction conditions include:
Reactants: 5-nitroheptan-2-one, methanolic sodium methoxide, ozone, and dimethyl sulfide.
Conditions: The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, addition funnel, and condenser.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
化学反応の分析
Types of Reactions: 6,6-Dimethyl-2,5-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the α-carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve strong bases or acids.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
6,6-Dimethyl-2,5-heptanedione has several applications in scientific research:
作用機序
The mechanism of action of 6,6-Dimethyl-2,5-heptanedione involves its ability to undergo keto-enol tautomerism, which affects its reactivity and interaction with other molecules. The compound can switch between high and low conductivity states, making it useful in molecular electronics . The molecular targets and pathways involved in its biological activities are still under investigation.
類似化合物との比較
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but with different substituents, affecting its reactivity and applications.
5,5-Dimethylhexane-2,4-dione: Another β-diketone with distinct properties and uses.
Acetylacetone (2,4-Pentanedione): A simpler β-diketone used widely in coordination chemistry and as a solvent.
Uniqueness: Its ability to undergo keto-enol tautomerism and its use in high-temperature processes make it particularly valuable in scientific research and industrial applications .
特性
CAS番号 |
38453-95-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
6,6-dimethylheptane-2,5-dione |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H2,1-4H3 |
InChIキー |
KRCCFFMBFMLRNS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


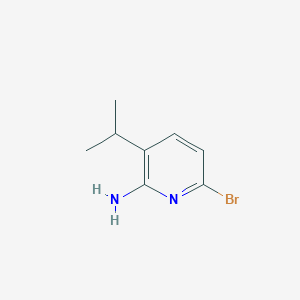
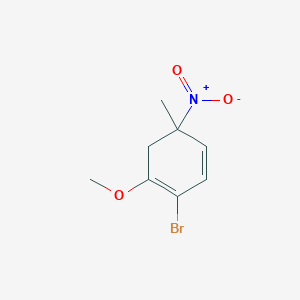
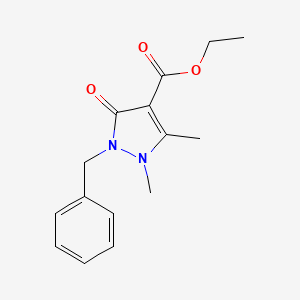
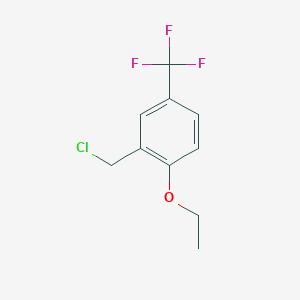
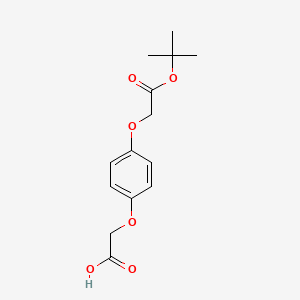
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
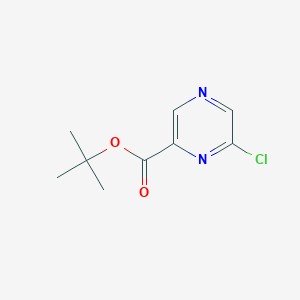
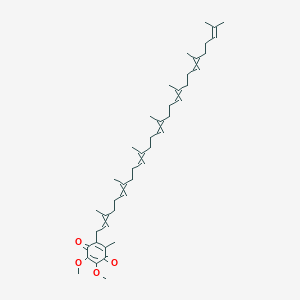
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
